N-(2-((2-benzoyl-4-bromophenyl)amino)-2-oxoethyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-benzoyl-4-bromophenyl)amino)-2-oxoethyl)propionamide is a chemical compound with a complex structure that includes a benzoyl group, a bromophenyl group, and a propionamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-benzoyl-4-bromophenyl)amino)-2-oxoethyl)propionamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-benzoyl-4-bromophenylamine with ethyl oxalyl chloride to form an intermediate, which is then reacted with propionamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-benzoyl-4-bromophenyl)amino)-2-oxoethyl)propionamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, reduction may produce amine derivatives, and substitution reactions can result in various substituted phenyl derivatives .
Scientific Research Applications
N-(2-((2-benzoyl-4-bromophenyl)amino)-2-oxoethyl)propionamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of N-(2-((2-benzoyl-4-bromophenyl)amino)-2-oxoethyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-(2-acetyl-4-bromophenyl)acetamide
- N-(2-benzoyl-4-bromophenyl)-2-(phenylsulfonyl)acetamide
- 4-[(2-Benzoyl-4-bromophenyl)amino]-4-oxobutanoic acid
Uniqueness
N-(2-((2-benzoyl-4-bromophenyl)amino)-2-oxoethyl)propionamide is unique due to its specific structural features, such as the combination of benzoyl, bromophenyl, and propionamide groups.
Properties
IUPAC Name |
N-[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-2-16(22)20-11-17(23)21-15-9-8-13(19)10-14(15)18(24)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTSRRVZQVJLSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.